1-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to an indazole core, which contributes to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone precursor.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions using suitable reagents such as chlorobenzene and methoxybenzene derivatives.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
1-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with extended conjugation.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Biology: It has been investigated for its biological activity, including potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Reactive Oxygen Species (ROS) Generation: It may induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
1-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-(4-methoxyphenyl)urea: This compound shares similar substituents but differs in the core structure, leading to different chemical properties and applications.
4-chlorophenyl phenyl ether: This compound has a similar chlorophenyl group but lacks the indazole core, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its indazole core, which imparts specific chemical and biological properties that differentiate it from other related compounds.
Properties
Molecular Formula |
C20H17ClN2O2 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C20H17ClN2O2/c1-25-17-8-2-13(3-9-17)14-10-19-18(20(24)11-14)12-22-23(19)16-6-4-15(21)5-7-16/h2-9,12,14H,10-11H2,1H3 |
InChI Key |
VULQKXMJZVWSKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)C2 |
Origin of Product |
United States |
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